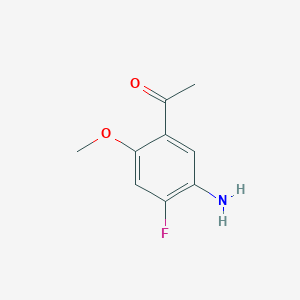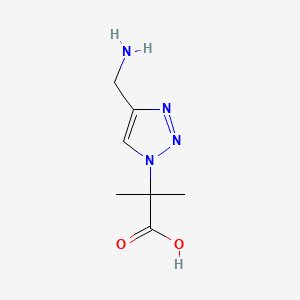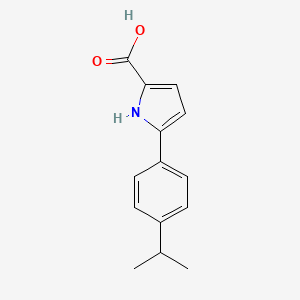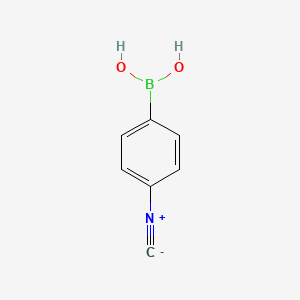
(4-Isocyanophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dihydroxyboranyl)-4-isocyanobenzene is an organic compound that features both boronic acid and isocyanate functional groups. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The isocyanate group, on the other hand, is highly reactive and can participate in a variety of chemical reactions, making this compound an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(dihydroxyboranyl)-4-isocyanobenzene typically involves the introduction of the boronic acid group and the isocyanate group onto a benzene ring. One common method is to start with a halogenated benzene derivative, such as bromobenzene, and perform a borylation reaction to introduce the boronic acid group. This can be achieved using diboronic acid reagents under palladium-catalyzed conditions. The isocyanate group can then be introduced through a reaction with phosgene or a phosgene substitute under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of 1-(dihydroxyboranyl)-4-isocyanobenzene would likely involve large-scale borylation and isocyanation processes. These processes would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Dihydroxyboranyl)-4-isocyanobenzene can undergo a variety of chemical reactions:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The isocyanate group can be reduced to form amines.
Substitution: Both the boronic acid and isocyanate groups can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides can be used to oxidize the boronic acid group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the isocyanate group.
Substitution: Nucleophiles such as amines or alcohols can react with the isocyanate group under mild conditions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Ureas or carbamates, depending on the nucleophile used.
Scientific Research Applications
1-(Dihydroxyboranyl)-4-isocyanobenzene has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology: Boronic acids are known to interact with diols, making this compound useful in the study of carbohydrate chemistry and glycobiology.
Industry: Used in the production of advanced materials, such as polymers and sensors, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 1-(dihydroxyboranyl)-4-isocyanobenzene involves its interaction with various molecular targets:
Boronic Acid Group: Can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and separation technologies.
Isocyanate Group: Highly reactive and can form stable urea or carbamate linkages with nucleophiles, which is useful in polymer chemistry and drug design.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the isocyanate group but shares the boronic acid functionality.
4-Isocyanobenzene: Lacks the boronic acid group but shares the isocyanate functionality.
Bis(pinacolato)diboron: A boron reagent used in similar coupling reactions but lacks the isocyanate group.
Uniqueness
1-(Dihydroxyboranyl)-4-isocyanobenzene is unique due to the presence of both boronic acid and isocyanate groups on the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile tool in organic synthesis, materials science, and medicinal chemistry.
Properties
Molecular Formula |
C7H6BNO2 |
|---|---|
Molecular Weight |
146.94 g/mol |
IUPAC Name |
(4-isocyanophenyl)boronic acid |
InChI |
InChI=1S/C7H6BNO2/c1-9-7-4-2-6(3-5-7)8(10)11/h2-5,10-11H |
InChI Key |
XKLVMHOYNPHARI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)[N+]#[C-])(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


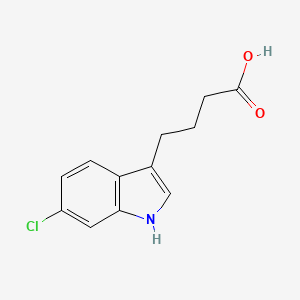
![[1-(Difluoromethyl)cyclobutyl]methanethiol](/img/structure/B15300999.png)
![(1R)-1-[4-(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B15301001.png)


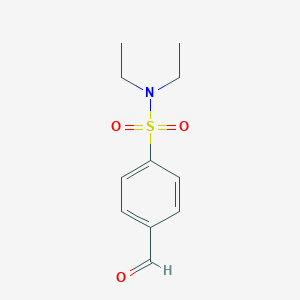

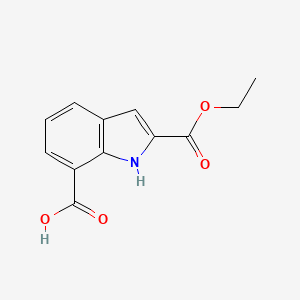
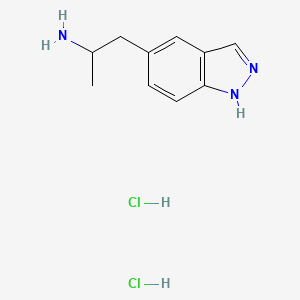
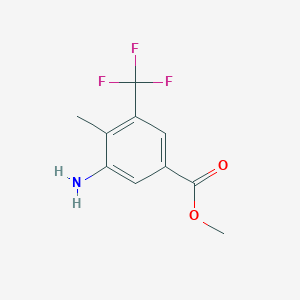
![5-[(2-Amino-3-methyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15301077.png)
